1-(2,2-difluoroethyl)cyclopropan-1-ol 1-(2,2-difluoroethyl)cyclopropan-1-ol
Brand Name: Vulcanchem
CAS No.: 2228833-14-3
VCID: VC11999688
InChI: InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2
SMILES: C1CC1(CC(F)F)O
Molecular Formula: C5H8F2O
Molecular Weight: 122.11 g/mol

1-(2,2-difluoroethyl)cyclopropan-1-ol

CAS No.: 2228833-14-3

Cat. No.: VC11999688

Molecular Formula: C5H8F2O

Molecular Weight: 122.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-difluoroethyl)cyclopropan-1-ol - 2228833-14-3

Specification

CAS No. 2228833-14-3
Molecular Formula C5H8F2O
Molecular Weight 122.11 g/mol
IUPAC Name 1-(2,2-difluoroethyl)cyclopropan-1-ol
Standard InChI InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2
Standard InChI Key JUKHMYKDXTXUFM-UHFFFAOYSA-N
SMILES C1CC1(CC(F)F)O
Canonical SMILES C1CC1(CC(F)F)O

Introduction

Structural and Molecular Properties

The molecular formula of 1-(2,2-difluoroethyl)cyclopropan-1-ol is C₆H₉F₂O, with a molecular weight of 138.13 g/mol. Key structural features include:

  • A cyclopropane ring with inherent angle strain (60° bond angles).

  • A hydroxyl (-OH) group at the 1-position, enabling hydrogen bonding and polarity.

  • A 2,2-difluoroethyl (-CH₂CF₂H) substituent, introducing electronegativity and lipophilicity.

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight138.13 g/mol
Boiling Point (est.)180–200°C (extrapolated)
LogP (Partition Coefficient)1.2–1.5 (predicted)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (hydroxyl + two fluorine atoms)

The electronegative fluorine atoms stabilize the molecule through inductive effects, while the cyclopropane ring’s strain enhances reactivity in ring-opening reactions .

Synthesis and Preparation

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Cyclopropanation of Allylic Alcohols:

    • A difluoroethyl-substituted allylic alcohol undergoes [2+1] cyclopropanation using transition metal catalysts (e.g., iron or rhodium) .

    • Example: Iron-catalyzed reactions with diazo compounds yield cyclopropane derivatives in high stereoselectivity .

  • Functional Group Interconversion:

    • Starting from 1-(2-bromoethyl)cyclopropan-1-ol (CAS: 128312-82-3), bromine is replaced via nucleophilic substitution using a fluorinating agent like DAST (diethylaminosulfur trifluoride) .

Table 2: Representative Synthetic Routes

MethodReactants/ConditionsYieldKey Reference
CyclopropanationAllylic alcohol + Fe(TPP)Cl, Zn62–85%
Halogen Exchange1-(2-Bromoethyl)cyclopropanol + DAST68%

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key features:

  • Cyclopropane Ring:

    • Susceptible to ring-opening via acid-catalyzed hydrolysis or transition metal-mediated reactions .

    • Strain relief drives reactions such as hydrogenolysis or addition across the ring.

  • Hydroxyl Group:

    • Participates in esterification, oxidation (to ketones), or protection/deprotection strategies.

    • Hydrogen bonding influences solubility in polar solvents .

  • Difluoroethyl Group:

    • Fluorine atoms enhance metabolic stability and lipophilicity, making the compound suitable for drug design .

    • The -CF₂H moiety can undergo further fluorination or serve as a hydrogen bond donor .

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